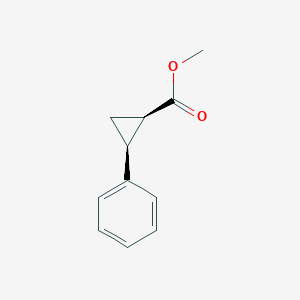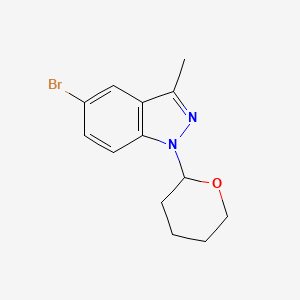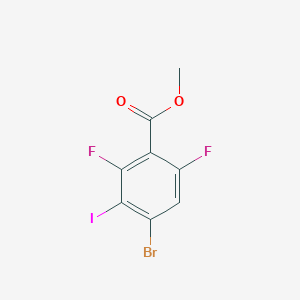![molecular formula C12H13F3O3 B13661528 5-[4-(Trifluoromethoxy)phenyl]pentanoic acid](/img/structure/B13661528.png)
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid is an organic compound with the molecular formula C12H13F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Méthodes De Préparation
The synthesis of 5-[4-(Trifluoromethoxy)phenyl]pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by oxidation to form the corresponding carboxylic acid . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]pentanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzoic acid: Similar structure but with a shorter carbon chain.
5-(Trifluoromethyl)pentanoic acid: Similar chain length but different substituent group.
4-(Trifluoromethoxy)phenylacetic acid: Different position of the carboxylic acid group.
The uniqueness of this compound lies in its specific combination of the trifluoromethoxy group and the pentanoic acid chain, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C12H13F3O3 |
|---|---|
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
5-[4-(trifluoromethoxy)phenyl]pentanoic acid |
InChI |
InChI=1S/C12H13F3O3/c13-12(14,15)18-10-7-5-9(6-8-10)3-1-2-4-11(16)17/h5-8H,1-4H2,(H,16,17) |
Clé InChI |
CLFRMYRONKNUQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCC(=O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine](/img/structure/B13661466.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13661470.png)


![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)
![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)


![2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13661506.png)



